8-(3,5-Dimethylpyrazolyl)-1,7-diethyl-3-methyl-1,3,7-trihydropurine-2,6-dione
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Overview
Description
The compound “8-(3,5-Dimethylpyrazolyl)-1,7-diethyl-3-methyl-1,3,7-trihydropurine-2,6-dione” appears to contain a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a purine core with various substitutions at the 1, 7, and 8 positions. The 3,5-dimethylpyrazolyl group would likely contribute to the compound’s overall polarity and potentially its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups attached to the purine core. The 3,5-dimethylpyrazolyl group could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of the substituents. For example, the presence of the 3,5-dimethylpyrazolyl group could influence the compound’s solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Characterization
- Research on the synthesis of related compounds involves novel methodologies for creating derivatives with potential applications in medicinal chemistry. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic activities against various cancer cell lines, suggesting a methodology that could potentially apply to the synthesis of similar compounds like "8-(3,5-Dimethylpyrazolyl)-1,7-diethyl-3-methyl-1,3,7-trihydropurine-2,6-dione" for exploring anticancer properties (Deady et al., 2003).
Potential Applications
- The research on D-π-A 1,4-dihydropyridine derivatives demonstrates the importance of such compounds in developing materials with unique optical properties, like piezochromism and acidochromism, which could have implications for sensor technologies and molecular imaging (Lei et al., 2016).
- Another study focused on the synthesis of 5‐Substituted 2‐Methylbenzimidazoles with anticancer activity, showing the potential therapeutic applications of such synthesized compounds, which could be relevant to the broader class of compounds including "this compound" (El-Naem et al., 2003).
Innovative Synthesis Techniques
- Research on the novel multicomponent synthesis of pyridine-pyrimidines catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica highlights innovative approaches to chemical synthesis that could be applicable to the synthesis of complex molecules like "this compound" (Rahmani et al., 2018).
Future Directions
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1,7-diethyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-6-19-11-12(18(5)15(23)20(7-2)13(11)22)16-14(19)21-10(4)8-9(3)17-21/h8H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRUOGUFNRKSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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